3,9-dimethoxy-6H-benzofuro[3,2-c]chromene
Overview
Description
3,9-dimethoxy-6H-benzofuro[3,2-c]chromene is a naturally occurring compound classified under the pterocarpans, a subgroup of flavonoids. Its systematic name is 3,9-dimethoxypterocarpene, and it has the molecular formula C17H14O4 . This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anhydrovariabilin typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted benzofuran derivatives, which undergo cyclization in the presence of acid catalysts to form the pterocarpan structure .
Industrial Production Methods: Industrial production of anhydrovariabilin may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pterocarpans.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of anhydrovariabilin involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Variabilin: Another pterocarpan with similar structure but different functional groups.
Pterocarpin: A related compound with distinct biological activities.
Maackiain: Another flavonoid with comparable chemical properties.
Uniqueness: 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene is unique due to its specific methoxy substitutions, which confer distinct chemical reactivity and biological activity compared to other pterocarpans .
Properties
IUPAC Name |
3,9-dimethoxy-6H-[1]benzofuro[3,2-c]chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEXCYTURSFUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347841 | |
Record name | 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1433-08-5 | |
Record name | 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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